2-Amino-4-(2-methylphenyl)benzoic acid
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Overview
Description
2-Amino-4-(2-methylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an amino group at the 2-position and a 2-methylphenyl group at the 4-position on the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. The reaction is typically carried out in a solvent such as acetonitrile (MeCN) under controlled conditions to ensure selective monoacylation . Another method involves the reduction of 4-methyl-3-nitroaniline followed by acylation with benzoyl chloride .
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed. This involves the use of a microreactor system to optimize reaction conditions and achieve high yields within a short reaction time. For instance, the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride in a microreactor can yield the desired product with an efficiency of up to 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and nitric acid (HNO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Halogenation can be carried out using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-Amino-4-(2-methylphenyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxybenzoic acid: Similar structure but with a methoxy group instead of a 2-methylphenyl group.
4-Amino-2-methylbenzoic acid: Similar structure but with the amino group at the 4-position and a methyl group at the 2-position.
Tolfenamic acid: A related compound with a similar benzoic acid core but different substituents.
Uniqueness
2-Amino-4-(2-methylphenyl)benzoic acid is unique due to the specific positioning of the amino and 2-methylphenyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Properties
IUPAC Name |
2-amino-4-(2-methylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-4-2-3-5-11(9)10-6-7-12(14(16)17)13(15)8-10/h2-8H,15H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTYWAXXCVVHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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